Linker Length and Composition: Optimized for Ternary Complex Formation vs. Shorter and Longer Analogs
Conjugate 28 features a piperazine-azetidine linker of approximately 11-12 atoms, placing it within the optimal length range for CRBN-based PROTACs (12 to >20 carbons) . This contrasts with shorter conjugates like Thalidomide-4-O-C2-NH2 (2-atom linker) and longer PEG-based analogs. Studies show that medium-length linkers (13-15 atoms) can reduce degradation potency compared to optimized lengths [1], while shorter linkers restrict ternary complex geometry. The inclusion of a piperazine ring imparts semi-rigidity, which can enhance cooperative binding compared to fully flexible alkyl chains [2].
| Evidence Dimension | Linker atom count and composition |
|---|---|
| Target Compound Data | Approximately 11-12 atoms; piperazine-azetidine heterocyclic core |
| Comparator Or Baseline | Thalidomide-4-O-C2-NH2: 2-atom alkyl ether linker; Thalidomide-O-amido-C3-NH2: 3-atom amide linker; Long PEG linkers: >15 atoms |
| Quantified Difference | Linker length falls within empirically determined optimal window (12-20+ carbons) for productive CRBN-PROTAC ternary complexes. |
| Conditions | SMILES structural analysis and literature review of PROTAC linker SAR. |
Why This Matters
Procurement of a conjugate with an optimized linker length and semi-rigid heterocyclic core increases the probability of generating a potent, cooperative degrader in the first synthesis round, reducing iterative synthesis costs.
- [1] Li, Y. et al. (2022). 'Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases.' Bioorganic & Medicinal Chemistry Letters, 61, 128609. View Source
- [2] Bricelj, A. et al. (2024). 'Characteristic roadmap of linker governs the rational design of PROTACs.' Bioorganic Chemistry, 143, 106987. View Source
